molecular formula C6H8N6S B13295049 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13295049
M. Wt: 196.24 g/mol
InChI Key: HPCHTUZYQPIUQC-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core linked via a methyl group to a 5-methyl-1,3,4-thiadiazole moiety. Its molecular formula is C₆H₇N₅S, with a molecular weight of 193.23 g/mol. The compound’s structure combines nitrogen-rich triazole and sulfur-containing thiadiazole rings, which are known to enhance bioactivity in medicinal chemistry .

Properties

Molecular Formula

C6H8N6S

Molecular Weight

196.24 g/mol

IUPAC Name

1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6S/c1-4-9-10-5(13-4)2-12-3-8-6(7)11-12/h3H,2H2,1H3,(H2,7,11)

InChI Key

HPCHTUZYQPIUQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Methyl-1,3,4-thiadiazol-2-ylmethyl Intermediate

The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or acid chlorides in acidic or reflux conditions. The methyl substituent at the 5-position can be introduced by using methyl-substituted precursors.

Typical procedure:

  • Condensation of thiosemicarbazide with methyl-substituted carboxylic acid derivatives in trifluoroacetic acid under reflux (60-80 °C) for 10 hours.
  • Neutralization with ammonia solution and precipitation of the thiadiazole derivative.
  • Purification by recrystallization from ethanol-water mixtures.

This method yields 5-methyl-1,3,4-thiadiazol-2-ylmethyl compounds with good yields (around 80-86%) and purity confirmed by elemental analysis and spectroscopic methods.

Formation of the 1H-1,2,4-triazol-3-amine Moiety

The 1,2,4-triazole ring is typically prepared by cyclization reactions involving acyl thiosemicarbazides or hydrazinecarbothioamide derivatives.

  • Cyclization under alkaline or acidic conditions leads to the formation of 1,2,4-triazole rings.
  • Alkylation of 1H-1,2,4-triazol-3-amine can be performed using alkyl halides such as methyl iodide or ethyl bromide in the presence of sodium ethoxide or sodium ethoxide in ethanol.

Coupling of the Thiadiazolylmethyl Group with 1H-1,2,4-triazol-3-amine

The key step involves the alkylation of the triazole amine with the methylene group attached to the thiadiazole ring.

  • This can be achieved by reacting the 5-methyl-1,3,4-thiadiazol-2-ylmethyl halide or activated derivative with 1H-1,2,4-triazol-3-amine under reflux in anhydrous ethanol or other suitable solvents.
  • Sodium or potassium bases are used to deprotonate the triazole amine to enhance nucleophilicity.
  • The reaction proceeds with stirring for several hours (4-12 h), followed by isolation of the product by filtration and crystallization.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%) Reference
1 Thiosemicarbazide + methyl-substituted acid derivative, reflux in trifluoroacetic acid (60-80 °C, 10 h) Cyclization to 5-methyl-1,3,4-thiadiazol-2-ylmethyl intermediate 80-86
2 1H-1,2,4-triazol-3-amine + alkyl halide (methyl iodide/ethyl bromide), NaOEt in ethanol, reflux Alkylation of triazole ring 70-85
3 5-methyl-1,3,4-thiadiazol-2-ylmethyl halide + deprotonated 1H-1,2,4-triazol-3-amine, reflux in anhydrous ethanol Coupling to form target compound 75-90

Analytical Characterization

The synthesized compound is characterized by:

Notes on Reaction Optimization and Variations

  • The choice of solvent (ethanol, trifluoroacetic acid) and reaction temperature critically affects the cyclization and coupling yields.
  • Use of anhydrous conditions and inert atmosphere (nitrogen) improves product purity.
  • Alternative bases such as sodium hydride or potassium carbonate can be employed for deprotonation in alkylation steps.
  • Microwave-assisted synthesis has been explored for similar triazole derivatives to reduce reaction times and improve yields.

Summary Table of Key Synthetic Routes

Compound Stage Starting Materials Reaction Type Conditions Yield (%) Key Observations
5-Methyl-1,3,4-thiadiazol-2-ylmethyl intermediate Thiosemicarbazide + methyl acid derivative Cyclization Reflux in TFA, 10 h 80-86 High purity, crystalline solid
1H-1,2,4-triazol-3-amine alkylation 1H-1,2,4-triazol-3-amine + alkyl halide N-alkylation NaOEt, ethanol, reflux 70-85 Clean reaction, good yields
Final coupling Thiadiazolylmethyl halide + triazol-3-amine Nucleophilic substitution Anhydrous ethanol, reflux 75-90 Efficient coupling, product isolation by crystallization

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Comparison with Similar Compounds

Triazol-3-amine Derivatives with Aromatic Substituents

Several analogues replace the thiadiazole moiety with substituted benzyl groups, altering electronic and steric properties:

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀) Reference
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 3-Fluorophenyl Not explicitly reported; used in SAR studies
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈Cl₂N₄ 2,4-Dichlorophenyl Antifungal candidate (hypothesized)
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 4-Fluorophenyl Potential CNS activity

Key Observations :

  • Dichloro derivatives may exhibit stronger antimicrobial effects due to increased electron-withdrawing effects .

Thiadiazole-Triazole Hybrids

Compounds combining thiadiazole and triazole rings via different linkers:

Compound Name Molecular Formula Linker Type Biological Activity (IC₅₀) Reference
Target Compound C₆H₇N₅S Methyl Not reported -
5-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione C₅H₅N₅S₂ Thioether Antitumor (HepG2: 2.94 µM)
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives Varies Thioether Antifungal lead candidates

Key Observations :

  • Thioether linkers (S-CH₂) may enhance metabolic stability compared to methyl linkers .

Piperazinyl and Heterocyclic Modifications

Introduction of piperazine or pyridine rings alters solubility and pharmacokinetics:

Compound Name Molecular Formula Substituent Notable Properties Reference
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₂N₆ 4-Methylpiperazine Improved water solubility
1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine C₈H₈FN₅ 5-Fluoropyridinyl Enhanced CNS penetration

Key Observations :

  • Piperazine derivatives exhibit better aqueous solubility due to basic nitrogen atoms .
  • Fluoropyridinyl groups may enhance bioavailability through halogen bonding .

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole vs. Benzyl Substituents : Thiadiazole-containing analogues (e.g., compound 9b in ) show superior antitumor activity (IC₅₀ = 2.94 µM against HepG2) compared to benzyl-substituted triazoles, likely due to thiadiazole’s electron-deficient nature enhancing DNA interaction.
  • Linker Flexibility : Methyl linkers (as in the target compound) may restrict conformational freedom, improving target specificity but reducing metabolic stability compared to thioether variants .
  • Halogen Effects : Fluorine and chlorine substituents on aromatic rings increase potency by modulating electronic effects and resistance to oxidative metabolism .

Biological Activity

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound featuring a unique structural framework that integrates a thiadiazole and triazole moiety. This combination has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent findings from diverse sources.

Molecular Formula : C₅H₈N₄S
Molecular Weight : 172.21 g/mol
IUPAC Name : this compound
CAS Number : [To be assigned]

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. A study indicated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusGood31.25
Escherichia coliModerate62.5
Candida albicansModerate62.5
Aspergillus nigerGood31.25

Anticancer Activity

Research has also highlighted the anticancer potential of thiadiazole derivatives. The cytostatic properties of related compounds have been documented, suggesting that the incorporation of the triazole and thiadiazole rings may enhance their effectiveness against cancer cells . For instance, studies on similar scaffolds have reported significant inhibition of cell proliferation in various cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid synthesis.
  • Disruption of cellular respiration : Some derivatives exhibit effects on mitochondrial function in cancer cells.
  • Antioxidant properties : The presence of sulfur in the thiadiazole ring may contribute to antioxidant activities, protecting cells from oxidative stress.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several synthesized derivatives based on the thiadiazole structure. Among these, compounds with substitutions at the amine group demonstrated enhanced activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Anticancer Screening

In another investigation focusing on anticancer activity, compounds derived from the triazole-thiadiazole scaffold were screened against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .

Q & A

Q. What are the optimal synthetic routes for 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide derivatives with carbon disulfide under alkaline conditions to form the thiadiazole ring, followed by alkylation with a triazole precursor. For example, cyclization with potassium thiocyanate and sulfuric acid has been used to synthesize analogous thiadiazole-triazole hybrids . Reaction optimization (e.g., temperature, solvent, catalysts) is critical; iodine in potassium iodide and sodium hydroxide may enhance regioselectivity .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the triazole and thiadiazole ring systems. For instance, 1^1H NMR can identify the methyl group on the thiadiazole ring (δ ~2.5 ppm) and the methylene bridge (δ ~4.5–5.0 ppm). Infrared (IR) spectroscopy detects N–H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1500–1600 cm1^{-1}). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns consistent with the heterocyclic backbone .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Preliminary data on similar triazole-thiadiazole hybrids suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies should assess degradation under UV light, pH variations, and elevated temperatures. Analytical methods like HPLC with UV detection (λ = 254–280 nm) are recommended for monitoring purity over time .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

  • Perform dose-response curves (IC50_{50}/EC50_{50}) across multiple cell lines .
  • Validate purity (>95%) using HPLC and elemental analysis .
  • Use molecular docking to predict target binding (e.g., fungal CYP51 or human kinases) and compare with experimental IC50_{50} values .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

SAR can be explored by synthesizing derivatives with modifications to:

  • The thiadiazole methyl group (e.g., substituent size, halogenation) .
  • The triazole amine position (e.g., alkylation, acylation) . Biological testing against standardized targets (e.g., bacterial MIC assays, enzyme inhibition) paired with computational QSAR models can identify key pharmacophores .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

X-ray crystallography using SHELX software can determine the dominant tautomer (e.g., 1,2,4-triazole vs. 1,3,4-thiadiazole tautomerism). For example, planar triazole rings with dihedral angles <5° relative to aromatic substituents indicate minimal steric hindrance, favoring specific tautomeric states . Synchrotron radiation may enhance resolution for low-crystallinity samples.

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationKSCN, H2_2SO4_4, 80°C65–75
Triazole alkylationChloroacetyl chloride, DMF, 50°C60–70
PurificationRecrystallization (EtOH/H2_2O)>95% purity

Table 2: Recommended Analytical Methods

TechniqueParametersApplication
1^1H NMR400 MHz, DMSO-d6_6Confirmation of methylene bridge and methyl groups
HPLCC18 column, 70:30 MeOH/H2_2OPurity assessment
X-ray diffractionSHELXL-97, Mo-Kα radiationTautomer identification

Critical Analysis of Evidence

  • Synthesis: and provide validated protocols for thiadiazole-triazole hybrids but lack specifics on scalability. Comparative studies with microwave-assisted synthesis could improve yields .
  • Bioactivity: and highlight antimicrobial mechanisms but lack in vivo data. Future work should integrate pharmacokinetic studies (e.g., plasma stability, bioavailability).

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